2-(6-((2-Hydroxyethoxy)methyl)pyridin-3-yl)propanoic acid
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Overview
Description
2-(6-((2-Hydroxyethoxy)methyl)pyridin-3-yl)propanoic acid is an organic compound that features a pyridine ring substituted with a hydroxyethoxy methyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-((2-Hydroxyethoxy)methyl)pyridin-3-yl)propanoic acid can be achieved through multi-step organic synthesis. One common approach involves the initial formation of the pyridine ring, followed by the introduction of the hydroxyethoxy methyl group and the propanoic acid moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(6-((2-Hydroxyethoxy)methyl)pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxyethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
2-(6-((2-Hydroxyethoxy)methyl)pyridin-3-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6-((2-Hydroxyethoxy)methyl)pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxy group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Pyridyl)propionic acid: Similar structure but lacks the hydroxyethoxy group.
4-(2-Hydroxyethoxy)pyridine: Similar structure but lacks the propanoic acid moiety.
2-(2-Hydroxyethoxy)benzoic acid: Similar functional groups but with a benzene ring instead of a pyridine ring.
Uniqueness
2-(6-((2-Hydroxyethoxy)methyl)pyridin-3-yl)propanoic acid is unique due to the combination of its hydroxyethoxy group, pyridine ring, and propanoic acid moiety. This unique structure allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H15NO4 |
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Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-[6-(2-hydroxyethoxymethyl)pyridin-3-yl]propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-8(11(14)15)9-2-3-10(12-6-9)7-16-5-4-13/h2-3,6,8,13H,4-5,7H2,1H3,(H,14,15) |
InChI Key |
PWOMORRNFZWUQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)COCCO)C(=O)O |
Origin of Product |
United States |
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